Phenthoate
Overview
Description
Phenthoate is an organothiophosphate insecticide widely used in agriculture to control a variety of pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . It is known for its effectiveness in protecting crops such as rice, vegetables, and fruits from insect damage . The chemical formula of this compound is C₁₂H₁₇O₄PS₂, and it appears as a colorless crystalline solid .
Mechanism of Action
Target of Action
Phenthoate is an organophosphorus pesticide that primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound acts as a non-systemic insecticide and acaricide with contact and stomach action . It functions as an AChE inhibitor , which means it prevents AChE from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system . This overstimulation results in symptoms such as tremors, paralysis, and eventually death in insects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine. This excess acetylcholine causes continuous stimulation of the neurons, leading to the symptoms of toxicity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal signaling. By inhibiting AChE, this compound causes an overabundance of acetylcholine in the synapses, leading to continuous, unregulated neuronal stimulation . This overstimulation can cause a range of symptoms, from tremors and convulsions to paralysis and death .
Biochemical Analysis
Biochemical Properties
Phenthoate interacts with several enzymes and proteins, causing significant changes in biochemical parameters. For instance, it has been observed to cause a significant reduction in brain acetylcholinesterase (AChE) activity, an indicator of neurotoxicity . It also increases plasma glutamate-oxalacetate transaminase (PGOT) and plasma glutamate pyruvate transaminase (PGPT) activities .
Cellular Effects
This compound affects various types of cells and cellular processes. Exposure to this compound leads to histopathological changes in the liver, suggesting hepatic tissue damage . It also alters the morphology of blood, gills, and kidneys . Furthermore, this compound exposure results in a progressive decrease in serum calcium levels and a significant decrease in blood glucose levels , indicating its influence on cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the activity of AChE, an enzyme crucial for nerve function . This inhibition disrupts the normal functioning of the nervous system, leading to neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Acute toxicity tests have shown that the lethal concentration (LC50) of this compound for fish is 7.39 ppm at 96 hours . This indicates that this compound’s toxicity increases over time, leading to higher mortality rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, exposure to sub-lethal concentrations of this compound (2.22 and 3.69 ppm) led to significant changes in enzymatic and biochemical indices at the cellular level .
Metabolic Pathways
This compound interacts with various enzymes and cofactors involved in metabolic pathways. Its exposure leads to a decrease in the levels of certain metabolites, such as serum calcium and blood glucose .
Preparation Methods
Phenthoate is synthesized through a series of organic reactions, primarily involving esterification and other organic synthesis reactions . The preparation method generally includes the reaction of ethyl mandelate with dimethoxyphosphorothioyl sulfanyl chloride under controlled conditions to form the desired product . Industrial production methods focus on optimizing yield and purity while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Phenthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxon, a more toxic metabolite.
Substitution: This compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water under acidic or basic conditions . The major products formed from these reactions are this compound oxon, dimethyl phosphorodithioic acid, and other related compounds .
Scientific Research Applications
Phenthoate has several scientific research applications:
Comparison with Similar Compounds
Phenthoate is similar to other organophosphates such as dimethoate, malathion, and parathion . it is unique in its specific chemical structure, which includes an ethyl mandelate moiety and a dimethoxyphosphorothioyl sulfanyl group . This structure imparts distinct physicochemical properties and biological activity, making this compound particularly effective against a broad spectrum of pests .
Similar compounds include:
Dimethoate: Another organophosphate insecticide with a similar mode of action but different chemical structure.
Parathion: A highly toxic organophosphate with a similar mechanism of action but different applications.
This compound’s unique combination of chemical groups and its effectiveness against a wide range of pests make it a valuable tool in agricultural pest management .
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUDJHXFNRLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042280 | |
Record name | Phenthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |
Record name | Phenthoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
70-80 °C at 2-5X10-5 mm Hg | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165-170 °C | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.226 @ 20 °C/4 °C | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |
Record name | Phenthoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page. | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, CRYSTALLINE SOLID | |
CAS No. |
2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |
Record name | Phenthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenthoate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | d-Papthion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 TO 18 °C | |
Record name | PHENTHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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